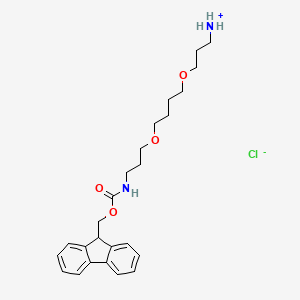

Fmoc-doda hcl

Description

Significance of Fluorenylmethoxycarbonyl (Fmoc) Moiety in Self-Assembly and Conjugation

The Fluorenylmethoxycarbonyl (Fmoc) group is a widely recognized and highly effective protecting group in organic synthesis, particularly in peptide chemistry ontosight.ai. Its primary role is to temporarily shield the alpha-amino group of amino acids during peptide bond formation, preventing unwanted side reactions and ensuring regioselective coupling ontosight.ai. A key advantage of the Fmoc group is its base-labile nature, allowing for its facile removal under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF), without compromising other sensitive functional groups within a molecule iris-biotech.demasterorganicchemistry.com. This orthogonality makes it compatible with various protecting group strategies and solid-phase peptide synthesis (SPPS) nih.gov.

Beyond its protective function, the bulky, aromatic nature of the Fmoc moiety is instrumental in driving self-assembly processes through non-covalent interactions, most notably π–π stacking nih.govrsc.orgchinesechemsoc.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov. When incorporated into peptides or other molecules, the Fmoc group can promote the formation of ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netlu.se. These self-assembled materials often exhibit remarkable properties, including mechanical strength, stimuli-responsiveness, and biocompatibility, making them attractive for applications in drug delivery, tissue engineering, and biosensing nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The inherent fluorescence of the fluorene (B118485) ring also aids in monitoring self-assembly processes nih.gov.

Role of Fmoc-DODA HCl as a Versatile Chemical Synthon

This compound is a bifunctional molecule that cleverly combines the advantageous properties of the Fmoc protecting group with the structural utility of a linear amine-ether linker bioglyco.combroadpharm.com. It features an Fmoc-protected primary amine at one terminus and a free primary amine at the other bioglyco.combroadpharm.com. This arrangement makes it a highly versatile synthon for a variety of synthetic and supramolecular applications.

The terminal free amine group is readily available for conjugation with various electrophiles, such as carboxylic acids, activated NHS esters, and carbonyl compounds, allowing for its incorporation into peptides, polymers, or attachment to surfaces bioglyco.combroadpharm.com. Subsequently, the Fmoc group can be selectively removed under mild basic conditions, revealing a second primary amine. This newly exposed amine can then participate in further chemical modifications or self-assembly events iris-biotech.demasterorganicchemistry.combioglyco.combroadpharm.com. This dual reactivity, coupled with the inherent self-assembly-promoting characteristics of the Fmoc moiety, positions this compound as a valuable building block for constructing complex molecular architectures, functionalized materials, and advanced bioconjugates. Its utility is particularly noted in bioconjugation research and peptide synthesis, where precise control over functional group presentation and linkage is paramount bioglyco.com.

Key Properties of this compound

Structure

2D Structure

Propriétés

Formule moléculaire |

C25H35ClN2O4 |

|---|---|

Poids moléculaire |

463.0 g/mol |

Nom IUPAC |

3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]butoxy]propylazanium;chloride |

InChI |

InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |

Clé InChI |

SQVCMAXUAUKLTO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCC[NH3+].[Cl-] |

Origine du produit |

United States |

Synthetic Methodologies and Chemo Functionalization Strategies of Fmoc Doda Hcl

Fundamental Synthetic Routes to Fmoc-DODA HCl

The synthesis of this compound is a multi-step process that hinges on the selective mono-protection of a symmetrical or near-symmetrical diamine precursor. While the exact industrial synthesis of 1-amino-4,9-dioxa-12-dodecanamine is proprietary, a plausible and generalizable route can be constructed based on established methodologies for creating similar polyethylene (B3416737) glycol (PEG)-based linkers and selectively protecting diamines. chempep.comresearchgate.net

Synthesis of the Diamine Backbone : The 4,9-dioxa-12-dodecanamine backbone can be assembled from smaller, commercially available fragments. A common strategy involves Williamson ether synthesis followed by functional group transformations. For instance, a protected amino alcohol can be reacted with a dihaloalkane, followed by reaction with another protected amino alcohol. A more direct route might involve the multi-step conversion of a diol, such as diethylene glycol, by first converting terminal hydroxyls to good leaving groups (e.g., mesylates or tosylates), followed by substitution with an azide (B81097) (SN2 reaction), and subsequent reduction to the primary amine.

Selective Mono-Fmoc Protection : Achieving mono-protection of a diamine is the critical step, as direct reaction often leads to a mixture of unprotected, mono-protected, and di-protected products. Several advanced strategies exist to achieve high selectivity:

Boc/Fmoc Orthogonal Strategy : A common laboratory-scale method involves first protecting the diamine with an acid-labile group like a tert-butyloxycarbonyl (Boc) group under controlled conditions to favor mono-protection. After separation of the mono-Boc-protected intermediate, the remaining free amine is protected with an Fmoc reagent (e.g., Fmoc-OSu). Finally, the Boc group is selectively removed with a strong acid like trifluoroacetic acid (TFA), leaving the desired mono-Fmoc-protected diamine. nih.gov

Flow Chemistry : Continuous flow reactors provide excellent control over stoichiometry, reaction time, and temperature, enabling the selective mono-protection of diamines with high efficiency and productivity. acs.org By precisely controlling the residence time and molar ratios of the diamine and the Fmoc-protection reagent, the formation of the di-protected byproduct can be minimized.

Temporary Copper(II) Complexation : For diamines containing specific coordination sites, a temporary Cu(II) complex can be used to block one amine functionality, directing the Fmoc-protection reagent to the other. The copper is subsequently removed, yielding the mono-protected product. acs.org

Salt Formation : Once the mono-Fmoc-protected diamine is synthesized and purified, it is treated with a stoichiometric amount of hydrochloric acid in an appropriate solvent (e.g., diethyl ether or dioxane) to precipitate the stable hydrochloride salt, this compound. researchgate.net

Selective Functionalization of Amine Moieties in this compound

The utility of this compound lies in the differential reactivity of its two amine terminals. The hydrochloride salt can be neutralized to a free primary amine for conjugation, while the Fmoc-protected amine remains unreactive until it is selectively deprotected under basic conditions. creativepegworks.com

Reactivity with Carboxylic Acids and Activated Esters

The most common application of the free amine moiety of this compound is the formation of a stable amide bond. This is typically achieved by reaction with a carboxylic acid or one of its activated derivatives.

Coupling with Carboxylic Acids : The direct reaction between the amine and a carboxylic acid requires an activating agent to convert the carboxyl group's hydroxyl into a better leaving group. This is the foundation of peptide chemistry. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve efficiency and suppress side reactions. Phosphonium salts (e.g., BOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective activators. creative-peptides.com

Reaction with Activated Esters : To avoid the need for in-situ activation, carboxylic acids can be pre-activated, most commonly as N-hydroxysuccinimide (NHS) esters. These esters readily react with the primary amine of DODA under mild, slightly basic conditions to form an amide bond, releasing NHS as a byproduct. This method is widely used in bioconjugation due to its high efficiency and compatibility with aqueous environments.

| Reagent Type | Examples | Typical Conditions |

| Carbodiimides | EDC, DCC | DMF or CH₂Cl₂, Room Temp |

| Aminium/Uronium Salts | HATU, HBTU | DMF, DIPEA, Room Temp |

| Activated Esters | NHS esters, Pfp esters | DMF or DMSO, Room Temp |

Conjugation via Carbonyl Reactivity (Ketones, Aldehydes)

An alternative strategy for forming a stable carbon-nitrogen bond is through reductive amination. wikipedia.org This two-step, often one-pot, process allows for the conjugation of the DODA linker to molecules bearing an aldehyde or ketone functional group.

The mechanism proceeds as follows:

Imine/Enamine Formation : The primary amine of DODA acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, known as a Schiff base or imine. The reaction is typically catalyzed by mild acid and is reversible. masterorganicchemistry.com

Reduction : The intermediate imine is not typically isolated but is reduced in situ to a stable secondary amine. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde or ketone but potent enough to reduce the imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most common reagents for this purpose due to their selectivity for protonated imines (iminium ions) over carbonyls. masterorganicchemistry.comorganic-chemistry.org

This method provides a robust and orthogonal approach to amide bond formation for constructing complex conjugates.

Orthogonal Protection/Deprotection Strategies for Amine Functionalities

The concept of "orthogonality" in chemical synthesis refers to the ability to deprotect one functional group in the presence of others using a specific set of non-interfering reaction conditions. total-synthesis.com The Fmoc group is a cornerstone of this strategy in modern peptide and polymer synthesis. wikipedia.org

The Fmoc group on this compound is stable to the acidic conditions used to remove other common protecting groups like Boc. Conversely, the Boc group is stable to the mild basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group. This orthogonality allows for precise, stepwise functionalization of a molecule at different sites. total-synthesis.com

For example, the free amine of this compound could be coupled to an acid-labile resin. The Fmoc group could then be removed with piperidine, and a peptide chain could be built on the newly exposed amine. Finally, the entire construct could be cleaved from the resin using trifluoroacetic acid (TFA) without affecting the peptide bonds or the DODA linker.

| Protecting Group | Structure | Cleavage Conditions | Mechanism |

| Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | E1cB Elimination | |

| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA) | Carbocation Formation | |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂/Pd) | Hydrogenolysis | |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | π-allyl Complex Formation |

Integration of this compound into Complex Molecular Architectures

The bifunctional and orthogonal nature of this compound makes it an ideal component for building larger, well-defined structures such as modified polymers, peptidomimetics, and drug-delivery systems. researchgate.net

Synthesis of this compound-Modified Polymers

This compound can be used to introduce primary amine functionalities onto the surface or side chains of a polymer scaffold. This process, often termed polymer functionalization or grafting, imparts new properties to the base material, such as hydrophilicity, biocompatibility, or sites for further conjugation.

A general strategy for modifying a polymer that contains reactive side chains (e.g., poly(acrylic acid)) is as follows:

Initial Coupling : The polymer, containing carboxylic acid groups, is activated using standard coupling chemistry (e.g., EDC/NHS). The neutralized this compound is then added, and its free primary amine reacts with the activated sites on the polymer to form stable amide bonds, effectively grafting the protected linker onto the polymer backbone.

Fmoc Deprotection : The polymer, now decorated with Fmoc-protected amines, is treated with a solution of 20% piperidine in DMF. This cleaves the Fmoc groups, exposing a high density of primary amine functionalities on the polymer surface.

Secondary Functionalization : These newly available amines can then be used for a multitude of subsequent reactions. For example, they can be used to attach bioactive peptides, targeting ligands, or fluorescent dyes, creating a multifunctional polymeric material.

This approach leverages the reliability of Fmoc chemistry to transform simple polymers into complex and functional macromolecular architectures. rsc.org

Incorporation into Dendrimeric and Branched Structures

The defined structure and versatile reactivity of this compound make it a suitable building block for the construction of dendrimers and other branched macromolecules. Its integration into these architectures is primarily achieved through solid-phase peptide synthesis (SPPS) techniques, leveraging the acid-labile Fmoc protecting group for iterative chain elongation and branching.

The synthesis of peptide dendrimers often employs a divergent or convergent approach. In the divergent method, the dendrimer is built outwards from a central core. This compound can be utilized as a branching unit by coupling its free amine to the growing dendron, followed by the deprotection of the Fmoc group to expose a new amine for further branching or functionalization. The long dodecamethylene chain of DODA can influence the physical properties of the resulting dendrimer, such as its solubility and conformational flexibility.

For instance, the synthesis of poly(lysine) dendrimers can be modified to incorporate this compound. Standard Fmoc-based solid-phase synthesis protocols allow for the sequential addition of Fmoc-protected amino acids, including lysine (B10760008) derivatives that serve as branching points. This compound can be introduced at specific generations of the dendrimer to introduce a spacer arm, which can be beneficial for subsequent conjugation of bioactive molecules, ensuring they are sterically accessible.

The following table summarizes the key steps in incorporating this compound into a dendrimeric structure via a divergent solid-phase approach:

| Step | Description | Reagents and Conditions |

| 1. Core Attachment | A multifunctional core molecule is attached to a solid support (e.g., resin). | Resin (e.g., Rink amide resin), Core molecule (e.g., polyamine) |

| 2. Deprotection | Removal of the protecting groups from the core's functional groups. | e.g., 20% Piperidine in DMF for Fmoc removal |

| 3. Coupling | Coupling of the first layer of branching units (e.g., Fmoc-Lys(Fmoc)-OH). | Fmoc-Lys(Fmoc)-OH, Coupling agents (e.g., HCTU), Base (e.g., DIPEA) in DMF |

| 4. This compound Incorporation | After deprotection of the lysine's amino groups, this compound is coupled to introduce a spacer. | This compound, Coupling agents, Base in DMF |

| 5. Iterative Cycles | Repetition of deprotection and coupling steps to build subsequent generations. | 20% Piperidine in DMF; Fmoc-protected branching units |

| 6. Cleavage and Purification | Cleavage of the final dendrimer from the solid support and subsequent purification. | Cleavage cocktail (e.g., TFA/TIPS/H₂O), Precipitation in cold ether, HPLC purification |

Preparation of Hybrid Conjugates for Specific Research Applications

This compound serves as a valuable bifunctional linker in the preparation of hybrid conjugates, which are molecules that combine two or more distinct chemical entities to achieve a specific function. The Fmoc group allows for its integration into a peptide or other solid-phase synthesized molecule, while the terminal amine, once deprotected, provides a reactive handle for the conjugation of a second component, such as a drug, imaging agent, or targeting ligand.

The synthesis of drug-dendrimer conjugates is a prominent application where this compound can be employed. researchgate.netnih.govresearchgate.netnih.gov A therapeutic agent can be attached to the terminus of a dendrimer via a linker derived from this compound. This strategy can enhance the drug's solubility, prolong its circulation time, and facilitate targeted delivery. The synthesis typically involves the initial construction of the dendrimer, followed by the deprotection of a surface functional group and subsequent coupling of the drug molecule, often through a linker to avoid steric hindrance and to control the release profile.

A general protocol for preparing a peptide-drug conjugate using this compound as a linker on a solid support is outlined below:

| Step | Description | Reagents and Conditions |

| 1. Peptide Synthesis | Standard Fmoc-based solid-phase synthesis of the desired peptide sequence on a resin. | Fmoc-protected amino acids, Coupling agents, Base, 20% Piperidine in DMF |

| 2. Linker Attachment | Coupling of this compound to the N-terminus of the synthesized peptide. | This compound, Coupling agents, Base in DMF |

| 3. Fmoc Deprotection | Removal of the Fmoc group from the DODA linker to expose the terminal amine. | 20% Piperidine in DMF |

| 4. Drug Conjugation | Coupling of the drug molecule (with a suitable functional group, e.g., a carboxylic acid) to the exposed amine of the linker. | Drug-COOH, Coupling agents, Base in DMF |

| 5. Cleavage and Purification | Cleavage of the peptide-linker-drug conjugate from the resin and purification. | Cleavage cocktail, Precipitation, HPLC |

This modular approach allows for the synthesis of a wide variety of hybrid conjugates for diverse research applications. For example, in the development of targeted drug delivery systems, a peptide sequence with affinity for a specific cell surface receptor can be synthesized, and a cytotoxic drug can be attached via the DODA linker. Similarly, fluorescent dyes or imaging agents can be conjugated for diagnostic purposes. The length of the dodecamethylene spacer in DODA can be advantageous in these conjugates, providing sufficient distance between the two conjugated moieties to minimize interference with their respective functions.

Molecular Self Assembly and Supramolecular Organization Involving Fmoc Doda Hcl and Its Derivatives

Principles of Fmoc-Driven Self-Assembly Mechanisms

The self-assembly of Fmoc-amino acids and their derivatives is a complex process driven by the collective action of several non-covalent interactions. researchgate.net The fluorenylmethyloxycarbonyl (Fmoc) group plays a pivotal role, acting as a key architectural element that initiates and directs the assembly process. manchester.ac.uk The final supramolecular architecture is a result of the thermodynamic minimization of free energy, achieved through the synergistic contributions of π-π stacking, hydrogen bonding, and hydrophobic and electrostatic interactions. aalto.fi

The aromatic fluorenyl rings of the Fmoc moiety are the primary drivers of self-assembly through π-π stacking interactions. researchgate.net These non-covalent interactions arise from the attractive forces between the electron-rich π-orbitals of adjacent aromatic rings. In aqueous environments, the hydrophobic nature of the fluorenyl groups encourages their aggregation to minimize contact with water molecules, leading to an ordered stacking arrangement. mdpi.com This stacking is a dominant force, often initiating the self-assembly cascade that leads to the formation of larger, ordered structures. manchester.ac.uk Spectroscopic techniques, such as fluorescence spectroscopy, are instrumental in confirming the presence and significance of π-π stacking. A characteristic red-shift in the fluorescence emission spectrum of the Fmoc group is often observed, indicating the formation of excimers resulting from the close packing of fluorenyl rings. researchgate.net

Hydrogen bonding provides directional specificity and stability to the self-assembled structures initiated by π-π stacking. In Fmoc-derivatized amino acids and similar molecules, the amide and carbonyl groups of the carbamate (B1207046) linkage, as well as the carboxylic acid or amine functionalities of the amino acid or diamine moiety, can participate in the formation of extensive hydrogen-bonding networks. rsc.org These interactions, although weaker than covalent bonds, are highly directional and contribute significantly to the rigidity and long-range order of the resulting supramolecular polymers. For instance, in many Fmoc-dipeptide systems, hydrogen bonds stabilize the formation of β-sheet-like structures, which then interlock through π-π stacking of the Fmoc groups. deakin.edu.au The collective strength of multiple hydrogen bonds imparts considerable stability to the assembled nanostructures. researchgate.net

Hydrophobic interactions are a crucial, albeit less specific, driving force in the self-assembly of amphiphilic molecules like Fmoc-DODA HCl in aqueous media. rsc.org The long aliphatic dodecane (B42187) chain in this compound is highly hydrophobic and will spontaneously arrange to minimize its exposure to water. This "hydrophobic effect" drives the aggregation of the aliphatic tails, contributing to the core structure of micelles or the hydrophobic domains of larger assemblies. nih.govrsc.org

Electrostatic interactions also play a significant and complex role, particularly for charged derivatives like this compound. nih.gov The presence of the hydrochloride salt means the terminal amine group is protonated, carrying a positive charge. These charges can lead to repulsive forces that hinder aggregation if they are in close proximity. However, in the presence of counter-ions or at specific pH values, these electrostatic forces can be screened or neutralized, allowing the other attractive forces (π-π stacking, hydrogen bonding, and hydrophobic interactions) to dominate and drive self-assembly. nih.gov Conversely, attractive electrostatic interactions can occur between oppositely charged groups in co-assembling systems, further directing the formation of specific supramolecular architectures. The balance between these attractive and repulsive electrostatic forces is critical in determining the final morphology and stability of the self-assembled structures. nih.gov

| Interaction Type | Key Molecular Moiety | Role in Self-Assembly | Primary Effect |

| π-π Stacking | Fluorenyl Group | Initiation of aggregation | Ordered stacking and core formation |

| Hydrogen Bonding | Amide, Carbonyl, Amino Groups | Directionality and stability | Formation of ordered networks (e.g., β-sheet like) |

| Hydrophobic Interactions | Dodecane Chain | Driving force for aggregation in water | Sequestration of nonpolar chains away from water |

| Electrostatic Interactions | Terminal Amine (HCl salt) | Modulation of assembly | Can be attractive or repulsive, influencing morphology |

Formation of Hierarchical Supramolecular Structures

The interplay of the aforementioned non-covalent forces leads to the hierarchical organization of this compound and its derivatives into a variety of well-defined nanoscale and microscale structures. The process typically begins with the formation of primary building blocks, which then assemble into larger, more complex architectures.

A common morphology observed for self-assembling Fmoc-amino acid and peptide systems is the formation of one-dimensional nanofibers. nih.govnih.gov This process is often described by a nucleation and elongation mechanism, where monomers first form a nucleus, which then grows into a fibril. nih.gov For molecules like this compound, it is proposed that the initial aggregation is driven by π-π stacking of the Fmoc groups and hydrophobic collapse of the dodecane chains. These initial aggregates then organize further, stabilized by intermolecular hydrogen bonds, leading to the elongation into high-aspect-ratio nanofibers. mdpi.com These fibers can further entangle to form a three-dimensional network, which is the basis for the formation of hydrogels observed in many Fmoc-peptide systems. researchgate.net The specific dimensions and persistence length of these nanofibers are influenced by factors such as concentration, pH, and ionic strength, which modulate the underlying non-covalent interactions.

| Hierarchical Structure | Primary Driving Forces | Resulting Morphology | Key Characteristics |

| Primary Aggregates | π-π Stacking, Hydrophobic Interactions | Small clusters or nuclei | Initial step in self-assembly |

| Nanofibers | Hydrogen Bonding, π-π Stacking | High-aspect-ratio fibrils | One-dimensional growth, can form networks |

| Nanostructured Aggregates | Entanglement of nanofibers | 3D Networks (Hydrogels) | Entrapment of solvent, viscoelastic properties |

Given its amphiphilic nature, with a bulky aromatic head group (Fmoc) and a long hydrophobic tail (dodecane chain), this compound has the potential to form vesicular and micellar structures in aqueous solutions. nih.gov Micelles are typically spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic heads are exposed to the aqueous environment. researchgate.netmdpi.com The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC).

Vesicles are another type of self-assembled structure, consisting of a spherical bilayer of amphiphilic molecules enclosing an aqueous core. nih.gov The formation of micelles versus vesicles is often dictated by the geometry of the amphiphile, described by the critical packing parameter. While detailed studies specifically on this compound vesicle formation are not extensively reported in the provided context, the general principles of amphiphile self-assembly suggest that under appropriate conditions (e.g., concentration, co-solvents, or co-assembly with other lipids), the formation of such bilayer structures is plausible. These structures are of significant interest for applications such as encapsulation and delivery. nih.gov

Supramolecular Gelation Phenomena in Aqueous and Organic Media

This compound, an amphiphilic molecule featuring a hydrophobic Fmoc group and a flexible, hydrophilic dodecylamine (B51217) chain containing ether linkages, is predisposed to self-assemble in both aqueous and organic environments. The primary driving forces for this assembly are a combination of π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding involving the carbamate linkage.

In aqueous media, the hydrophobic effect plays a crucial role. The Fmoc groups tend to aggregate to minimize their contact with water, leading to the formation of a hydrophobic core. This initial aggregation is further stabilized by the aforementioned π-π stacking. The hydrophilic dodecylamine hydrochloride portion remains exposed to the aqueous phase, ensuring solubility of the initial aggregates. As these aggregates grow, they can evolve into one-dimensional fibrillar structures. At a critical concentration, these fibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a hydrogel. The gelation process is often triggered by a change in external conditions, such as pH or temperature, which modulates the intermolecular interactions.

In organic media, the nature of the solvent dictates the self-assembly process. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), this compound may be well-solvated. Gelation in such systems is often induced by the addition of a poor solvent, such as water, which triggers the aggregation and subsequent fiber formation. rsc.org The choice of the organic solvent is critical, as it can influence the morphology of the self-assembled structures, leading to the formation of nanofibers, nanotapes, or other aggregates. rsc.org For instance, studies on similar Fmoc-derivatives have shown that the solvent can tune the rheological properties of the resulting gels. nih.gov

The table below summarizes the expected gelation behavior of this compound in different solvent systems, based on general principles of Fmoc-gelators.

| Solvent System | Primary Driving Forces | Expected Gelation Behavior |

| Aqueous Solution (e.g., water, buffer) | Hydrophobic effect, π-π stacking, Hydrogen bonding | Forms hydrogels, often triggered by pH or ionic strength changes. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) + Water | Solvent-induced aggregation, π-π stacking, Hydrogen bonding | Gelation occurs upon addition of water (a poor solvent for the Fmoc group). The properties of the organogel can be tuned by the solvent ratio. nih.gov |

| Alcohols (e.g., ethanol, propanol) | Hydrogen bonding, π-π stacking | Can form organogels, with the polarity of the alcohol influencing the gelation properties. |

Factors Governing Self-Assembly and Gelation

The self-assembly and gelation of this compound are not static processes but are highly sensitive to a range of environmental and structural factors. Understanding these factors is crucial for controlling the properties of the resulting supramolecular materials.

Influence of Solvent Environment and Polarity

The solvent plays a pivotal role in mediating the non-covalent interactions that drive self-assembly. The polarity of the solvent can significantly influence the strength of both hydrogen bonding and π-π stacking interactions. In highly polar protic solvents like water, hydrophobic interactions are maximized, promoting the aggregation of the Fmoc groups. Conversely, in less polar organic solvents, other interactions such as dipole-dipole and specific hydrogen bonds with the solvent molecules become more significant.

Research on related Fmoc-compounds has demonstrated that a mixture of solvents can be used to fine-tune the gelation process. For instance, dissolving an Fmoc-peptide in an organic solvent and then adding water can trigger gelation. The choice of the organic solvent and the ratio of the solvent mixture can alter the morphology of the resulting fibers and the mechanical properties of the gel. nih.gov

| Solvent Polarity | Effect on Self-Assembly of this compound |

| High Polarity (e.g., Water) | Strong hydrophobic effect drives aggregation of Fmoc groups. |

| Medium Polarity (e.g., Ethanol) | A balance of hydrophobic and hydrogen bonding interactions can lead to stable gel formation. |

| Low Polarity (e.g., Toluene) | Hydrophobic interactions are weaker; self-assembly may be less favorable or lead to different structures. |

Modulation by pH and Ionic Strength

The presence of the amine hydrochloride in this compound makes its self-assembly highly responsive to changes in pH. At low pH, the amine group is protonated (-NH3+), rendering the hydrophilic portion of the molecule positively charged. This can lead to electrostatic repulsion between the molecules, potentially hindering aggregation. As the pH is increased towards the pKa of the amine, deprotonation occurs, reducing electrostatic repulsion and favoring self-assembly into fibrillar structures. This pH-triggered "switching" is a common strategy for controlling the gelation of Fmoc-amino acids and peptides. rsc.orgnih.gov

Ionic strength also plays a critical role. The addition of salt to an aqueous solution of this compound can screen the electrostatic repulsions between the protonated amine groups, thereby promoting aggregation and gelation even at lower pH values. However, at very high salt concentrations, the "salting-out" effect can lead to precipitation rather than gel formation. The specific type of ion can also have an effect, following the Hofmeister series, where different ions have varying abilities to structure or destructure water, which in turn affects hydrophobic interactions. mdpi.com

| Condition | Effect on this compound Self-Assembly |

| Low pH | Protonated amine leads to electrostatic repulsion, potentially inhibiting gelation. |

| Increasing pH (towards pKa) | Deprotonation reduces repulsion, favoring self-assembly and gelation. |

| Low to Moderate Ionic Strength | Screens electrostatic repulsion, promoting aggregation. |

| High Ionic Strength | May lead to precipitation due to the salting-out effect. |

Impact of Molecular Design and Structural Modifications (e.g., chain length, co-gelators)

The molecular structure of the gelator is a primary determinant of its self-assembly behavior. For this compound, modifications to its structure would be expected to have a significant impact.

Chain Length: The length of the hydrophilic dodecylamine chain influences the hydrophilic-lipophilic balance (HLB) of the molecule. Shortening or lengthening this chain would alter its solubility and the geometry of the self-assembled structures. Studies on other amphiphilic gelators have shown that alkyl chain length can affect the stability and mechanical properties of the resulting gels. researchgate.netnih.gov

Co-gelators: The introduction of a second, structurally similar molecule (a co-gelator) can modulate the properties of the gel. Co-assembly can lead to the formation of mixed fibers with properties that are different from those of the individual components. This can be a powerful tool for tuning the mechanical strength, thermal stability, and other functional properties of the gel. nih.gov

Co-Assembly Phenomena with Other Molecular Species

This compound has the potential to co-assemble with a variety of other molecules, leading to the formation of hybrid materials with novel properties. The driving forces for co-assembly are typically a combination of the same non-covalent interactions that drive self-assembly, such as π-π stacking and hydrogen bonding.

Co-assembly with other Fmoc-derivatives: Combining this compound with other Fmoc-amino acids or Fmoc-peptides could lead to synergistic effects on gelation. For instance, co-assembly with a more hydrophobic Fmoc-derivative could enhance the mechanical stiffness of the resulting hydrogel. tau.ac.il

Co-assembly with biomolecules: The flexible and functionalizable nature of the dodecylamine chain could allow for co-assembly with biomolecules such as proteins or polysaccharides. This could be achieved through electrostatic interactions, hydrogen bonding, or hydrophobic interactions, leading to the formation of bioactive scaffolds.

Co-assembly with surfactants: The amphiphilic nature of this compound suggests that it could interact with surfactants to form mixed micelles or other complex structures. Depending on the nature of the surfactant, this could either enhance or disrupt the gelation process.

The ability to control the co-assembly of this compound with other molecular species opens up possibilities for the design of advanced functional materials with tailored properties for a range of applications.

Advanced Research Applications of Fmoc Doda Hcl Derived Materials

Engineering of Advanced Biomaterials

The inherent amphiphilicity and controlled self-assembly of Fmoc-DODA HCl derivatives are instrumental in developing novel biomaterials. These materials are designed to mimic biological structures and functions, offering platforms for cell culture, tissue regeneration, and biosensing.

Fmoc-protected amino acids and peptides are well-known for their ability to self-assemble into ordered nanostructures, such as nanofibers and hydrogels, which can serve as scaffolds for biological research researchgate.netnih.govnih.govmanchester.ac.uk. This compound, with its specific chain length and functional groups, can contribute to the formation of stable, three-dimensional hydrogel networks. These hydrogels can encapsulate cells, provide mechanical support, and present bioactive cues for cell adhesion, proliferation, and differentiation. Research on similar Fmoc-dipeptides demonstrates their capacity to form hydrogels through aromatic stacking and hydrogen bonding interactions, creating scaffolds suitable for tissue engineering applications manchester.ac.uk. For instance, Fmoc-protected aspartic acid has been shown to self-assemble into fibrous structures that act as osteoinductive scaffolds for bone tissue engineering, exhibiting mechanical properties comparable to natural hydrogels nih.govmdpi.com. While specific data for this compound in this exact context is still emerging, its structural features suggest it can participate in similar self-assembly processes, leading to versatile biomimetic scaffolds.

Table 1: Properties of Fmoc-Peptide Derived Hydrogel Scaffolds

| Scaffold Type (Example) | Key Fmoc-Peptide Component | Self-Assembly Trigger | Resulting Nanostructure | Key Application Area | Reported Mechanical Property (Example) |

| Hydrogel | Fmoc-FF | pH change | Nanofibers | Tissue Engineering | Variable (e.g., kPa range) |

| Hydrogel | Fmoc-Asp-OFm | pH change | Fibrous structures | Bone Tissue Eng. | Young's Modulus > 50 kPa |

| Hydrogel | Fmoc-RGD + Fmoc-FF | Mixing | Nanofibers | Cell Adhesion | Not specified |

Note: Data for this compound specifically in scaffold formation is extrapolated from studies on analogous Fmoc-protected peptides and amino acids. Specific parameters for this compound would require direct experimental investigation.

This compound can be utilized to create functionalized surfaces and coatings for various biomedical applications. The terminal amine group, after Fmoc deprotection, can be readily conjugated to surfaces like glass, polymers, or nanoparticles, imparting specific biological or chemical functionalities. Such functionalized interfaces are crucial for developing biosensors, improving cell adhesion, or controlling protein adsorption. For example, Fmoc-protected amino acid conjugates have been explored for surface modification, aiming to enhance biocompatibility or create specific binding sites broadpharm.com. The ability to anchor this compound onto a surface allows for the controlled presentation of its functional groups, potentially creating surfaces that promote specific cell-surface interactions or act as platforms for immobilizing biomolecules.

Nanomaterials Fabrication and Functionalization

The self-assembly properties of this compound can be harnessed for the fabrication and functionalization of nanomaterials, opening avenues for novel applications in catalysis, diagnostics, and targeted delivery.

Self-assembling molecules, including Fmoc-protected amphiphiles, can act as templates for the synthesis of inorganic or hybrid nanostructures. The ordered supramolecular assemblies of this compound could guide the deposition or assembly of inorganic precursors, leading to the formation of nanostructures with controlled morphology and size. While direct examples for this compound as a template are not extensively documented in the provided search results, the principle is well-established for other self-assembling peptides and amphiphiles used in templating metal nanoparticles or porous materials nih.gov. The specific chain length and functional groups of this compound would influence the resulting templated nanostructures.

This compound derivatives can self-assemble into various nanostructures, such as micelles or vesicles, which can encapsulate other molecules. These assemblies can function as nanoreactors, confining chemical reactions or enzymatic processes within their structure, or as nanocarriers for delivering therapeutic agents. The Fmoc group's presence can influence the self-assembly process and the stability of these nanostructures. Research on PEGylated Fmoc-amino acid conjugates has demonstrated their potential as nanocarriers for drugs like paclitaxel, forming stable nanomicelles with high loading capacity nih.gov. The amphiphilic nature of this compound suggests it could similarly form such nanostructures, potentially encapsulating catalysts for nanoreactor applications or drugs for delivery.

Table 2: Potential Applications of this compound in Nanomaterials

| Nanomaterial Type | This compound Role | Potential Functionality | Example Application |

| Nanomicelles | Self-assembling building block | Drug encapsulation, controlled release | Targeted drug delivery |

| Nanoreactors | Structural template/container | Confinement of catalysts/enzymes | Catalysis, chemical synthesis |

| Vesicles | Structural component | Encapsulation of active agents | Gene delivery, imaging agents |

Strategies for Advanced Delivery Systems

The design of effective delivery systems is a critical area where this compound can play a significant role. Its ability to form self-assembled structures, coupled with the facile deprotection and conjugation of the Fmoc group, provides a versatile platform for developing sophisticated delivery strategies.

This compound can be incorporated into lipid-polymer conjugates or used to form self-assembled nanostructures that encapsulate therapeutic payloads. The terminal amine group, once deprotected, offers a reactive handle for conjugating targeting ligands, imaging agents, or other functional molecules, thereby enabling targeted delivery. Furthermore, the controlled release of the encapsulated cargo can be achieved by tuning the stability and degradation of the this compound-based assembly. Studies on PEGylated Fmoc-amino acid conjugates highlight their potential as nanocarriers for improved drug delivery, showcasing broad application potential due to their ability to form stable nanomicelles and interact favorably with drugs nih.gov. The specific length and properties of the "DODA" component in this compound would further influence the carrier's interaction with biological systems and its release kinetics.

Table 3: this compound in Advanced Delivery System Strategies

| Delivery System Type | This compound Contribution | Payload Type | Targeting/Release Strategy | Potential Application |

| Nanomicelles | Self-assembly into carrier | Small molecule drugs, nucleic acids | pH-sensitive release, hydrophobic interactions | Cancer therapy, gene therapy |

| Lipid-Polymer Conjugates | Amphiphilic building block | Lipids, polymers, drugs | Stealth properties, enhanced circulation | Systemic drug delivery |

| Functionalized Nanoparticles | Surface modification agent | Various therapeutics | Ligand-mediated targeting | Targeted organ delivery |

Contributions to Polymer Science and Conjugate Chemistry

Synthesis of Responsive Polymer-Conjugates

This compound can be employed in the synthesis of responsive polymer-conjugates by acting as a linker to attach functional moieties or other polymer chains. The terminal amine group of this compound can be conjugated to a polymer backbone that possesses reactive functional groups such as carboxylic acids, activated esters (e.g., NHS esters), or aldehydes. Following this conjugation, the Fmoc protecting group can be selectively removed under basic conditions, exposing a new amine functionality. This newly revealed amine can then be used to attach a second polymer chain, a therapeutic agent, or a responsive element, thereby creating complex polymer-polymer or polymer-biomolecule conjugates.

The design of responsive polymer-conjugates often involves incorporating stimuli-sensitive segments into the polymer architecture. For instance, polymers with temperature-sensitive segments like poly(N-isopropylacrylamide) (PNIPAAm) or pH-sensitive segments could be synthesized or modified. This compound could serve as a linker to attach such responsive polymer chains to a core structure or to create block copolymers with tunable responses. However, specific detailed research findings and quantitative data pertaining to the synthesis and performance of responsive polymer-conjugates derived specifically from this compound were not identified in the reviewed literature. The general principles of using bifunctional linkers like this compound suggest their potential utility in this area by enabling precise control over the conjugation of responsive polymer segments.

Fabrication of Hybrid Polymer-Peptide Systems

The dual functionality of this compound makes it well-suited for the fabrication of hybrid polymer-peptide systems. In such systems, this compound can act as a bridge, covalently linking synthetic polymers with peptides. One approach involves conjugating the terminal amine of this compound to a polymer chain. Subsequently, the Fmoc group is removed, and the exposed amine is used to attach a peptide, often synthesized via Fmoc solid-phase peptide synthesis (SPPS). Alternatively, this compound can be used in peptide synthesis, with its Fmoc-protected amine allowing for standard Fmoc-SPPS procedures, while the terminal amine remains available for later conjugation to a polymer.

These hybrid systems leverage the self-assembly properties of peptides and the tunable characteristics of synthetic polymers. For example, Fmoc-protected amino acids and short peptides are known to self-assemble into hydrogels and other nanostructures broadpharm.comresearchgate.netrsc.org. By incorporating this compound as a linker, researchers can create composite materials where polymers provide structural support, solubility enhancement, or controlled release properties, while peptides contribute specific biological recognition, self-assembly capabilities, or therapeutic activity. However, specific research findings detailing the fabrication of hybrid polymer-peptide systems using this compound, along with associated quantitative data such as conjugation yields, mechanical properties of the resulting hybrids, or peptide loading efficiencies, were not found in the provided search results. The role of this compound in these applications is inferred from its chemical structure and its classification as a linker and building block for complex molecular architectures.

Characterization Techniques for Fmoc Doda Hcl Based Supramolecular Systems

Spectroscopic Analysis of Self-Assembly Processes

Spectroscopic techniques offer profound insights into the molecular-level changes that occur during the self-assembly of Fmoc-DODA HCl. These methods can monitor the process in real-time and provide information on the conformation of the molecules, the nature of the intermolecular interactions, and the kinetics of aggregation.

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the formation of chiral supramolecular structures from achiral or chiral building blocks. Although the this compound molecule itself is achiral, the self-assembly process can lead to the formation of ordered, chiral aggregates. This emergent chirality is a hallmark of well-defined supramolecular polymerization.

Upon aggregation, the fluorenyl groups of this compound molecules arrange in a spatially defined manner, leading to distinct electronic interactions that can be detected by CD spectroscopy. A typical CD spectrum of self-assembled this compound would be expected to show characteristic signals in the UV region corresponding to the electronic transitions of the fluorenyl chromophore. The appearance of a CD signal is a strong indication of the transfer of chirality from the molecular level to the supramolecular level, confirming the formation of ordered, helical, or twisted fibrillar structures. The intensity and shape of the CD signal can also provide information about the degree of order and the specific packing arrangement of the Fmoc moieties within the assembly.

Fluorescence spectroscopy is a highly sensitive technique for studying the self-assembly of this compound, primarily due to the inherent fluorescence of the fluorenyl group. Changes in the fluorescence emission spectrum can be used to monitor the aggregation process and to determine the critical aggregation concentration (CAC), the minimum concentration at which self-assembly occurs.

In a dilute solution of monomeric this compound, the fluorenyl group exhibits a characteristic fluorescence emission spectrum. As the molecules aggregate, the local environment of the fluorenyl chromophores changes, leading to shifts in the emission wavelength and changes in the fluorescence intensity. Often, aggregation leads to fluorescence quenching or the appearance of a new, red-shifted emission band corresponding to excimer formation between closely packed fluorenyl groups.

The CAC can be determined by monitoring the fluorescence intensity as a function of this compound concentration. A sharp change in the slope of the intensity versus concentration plot indicates the onset of aggregation. Furthermore, fluorescent probes such as pyrene (B120774) or Thioflavin T can be incorporated into the system. These probes exhibit changes in their fluorescence properties upon partitioning into the hydrophobic domains of the this compound assemblies, providing an alternative method for determining the CAC and probing the polarity of the aggregate core.

| Technique | Parameter Measured | Information Obtained |

| Intrinsic Fluorescence | Emission intensity and wavelength | Onset of aggregation, changes in the local environment of the fluorenyl group. |

| Pyrene Probe | I1/I3 ratio | Polarity of the hydrophobic microenvironment within the aggregates. |

| Thioflavin T Probe | Enhanced fluorescence intensity | Formation of amyloid-like β-sheet structures. |

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the intermolecular interactions that drive the self-assembly of this compound. By analyzing the vibrational modes of the functional groups within the molecule, FTIR can provide direct evidence for hydrogen bonding and π-π stacking.

The self-assembly of this compound is typically driven by hydrogen bonds between the amide groups and π-π stacking interactions between the aromatic fluorenyl moieties. In the FTIR spectrum of monomeric this compound, the N-H stretching and C=O stretching vibrations of the amide group appear at characteristic frequencies. Upon self-assembly and the formation of hydrogen bonds, these peaks are expected to shift to lower wavenumbers, indicating a weakening of the respective bonds due to their involvement in hydrogen bonding.

Similarly, changes in the vibrational modes of the aromatic C-H and C=C bonds of the fluorenyl group can suggest the presence of π-π stacking interactions. These interactions restrict the vibrational freedom of the aromatic rings, leading to subtle shifts and changes in the intensity of the corresponding IR bands.

| Functional Group | Vibrational Mode | Expected Shift upon Self-Assembly | Interaction Indicated |

| Amide | N-H stretch | Shift to lower wavenumber | Hydrogen bonding |

| Amide | C=O stretch | Shift to lower wavenumber | Hydrogen bonding |

| Fluorenyl | Aromatic C=C stretch | Shift and change in intensity | π-π stacking |

UV-Vis spectroscopy is a fundamental technique used to monitor the electronic transitions of the Fmoc group and to determine the concentration of this compound in solution. The fluorenyl group possesses a strong chromophore that absorbs in the UV region, typically with absorption maxima around 265 nm and 300 nm. researchgate.net

The Beer-Lambert law can be applied to determine the concentration of this compound solutions by measuring the absorbance at a specific wavelength. During self-assembly, changes in the absorption spectrum can also be observed. The π-π stacking of the fluorenyl groups in the aggregates can lead to a decrease in the molar absorptivity (hypochromism) or a shift in the absorption maximum (hypsochromic or bathochromic shift), providing further evidence of aggregation. These spectral changes can be used to monitor the kinetics of the self-assembly process.

Microscopic and Morphological Investigations

While spectroscopic techniques provide information about the molecular-level organization, microscopic methods are essential for visualizing the macroscopic morphology and nanoscale features of the self-assembled structures.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the nanostructures formed by the self-assembly of this compound. utexas.edu TEM can reveal the morphology, dimensions, and hierarchical organization of the aggregates, such as nanofibers, nanotubes, ribbons, or vesicles. researchgate.net

To prepare a sample for TEM analysis, a dilute solution of the this compound assembly is typically drop-cast onto a TEM grid and allowed to dry. The resulting images can show the formation of long, entangled nanofibers, which are a common morphology for self-assembling Fmoc-amino acid derivatives. nih.gov From these images, the width and length of the fibers can be measured, providing quantitative data on the dimensions of the nanostructures. In some cases, high-resolution TEM can even reveal the internal structure of the fibers, such as the presence of a hollow core in nanotubes or the lamellar packing in nanoribbons. This morphological information is crucial for understanding the structure-property relationships of this compound-based materials and for designing them for specific applications.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to produce high-resolution images of a sample's surface. The method involves scanning the sample with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. For the study of hydrogels, which have a high water content, samples are typically prepared by freeze-drying or critical-point drying to remove the solvent while preserving the delicate three-dimensional network structure. The dried sample is then coated with a thin layer of a conductive material, such as gold, to prevent the buildup of static charge.

Table 1: Representative Morphological Features of Fmoc-Peptide Hydrogels Observed via Electron Microscopy This table presents typical data obtained from SEM analysis of related Fmoc-peptide systems, as specific data for this compound is not extensively available in published literature.

| Parameter | Observed Value Range | Significance |

|---|---|---|

| Fiber Diameter | 20 - 100 nm | Indicates the size of the primary self-assembled structures. |

| Pore Size | 1 - 20 µm | Relates to the gel's capacity for solvent retention and potential for cell infiltration. |

| Network Structure | Interconnected, porous | Confirms the formation of a continuous 3D network essential for gelation. |

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) provides even higher resolution imaging than SEM and can visualize samples under various conditions, including in liquid environments. AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. A laser beam is reflected off the back of the cantilever onto a photodiode detector, which measures the cantilever's deflections as the tip interacts with the surface topography. This allows for the generation of a three-dimensional map of the surface with nanoscale precision.

For this compound hydrogels, AFM is used to examine the fine details of the nanofibrillar structures that constitute the gel network. acs.org It can reveal the twisting of individual fibers, their surface roughness, and how they associate to form larger bundles. Unlike SEM, AFM does not require sample dehydration or a conductive coating, allowing for the imaging of the hydrogel in a more native, hydrated state. This is particularly advantageous for understanding how the molecular self-assembly behaves in an aqueous environment. Furthermore, advanced AFM modes can probe local mechanical properties, such as stiffness and adhesion, providing a link between the nanoscale structure and the macroscopic mechanical behavior of the gel. acs.org

Table 2: Nanoscale Topographical Data from AFM for a Representative Fmoc-Peptide Hydrogel This table illustrates typical findings from AFM studies on analogous Fmoc-peptide systems.

| Feature | Typical Measurement | Implication for Supramolecular Structure |

|---|---|---|

| Single Fiber Height | 5 - 15 nm | Corresponds to the dimensions of a few self-assembled molecules. |

| Fiber Periodicity/Twist | Often observed | Suggests a helical arrangement of molecules within the nanofibers. |

| Surface Roughness (Rq) | 1 - 5 nm | Provides information on the molecular packing and surface characteristics of the fibers. |

Rheological Assessment of Gelation and Network Properties

Rheology is the study of the flow and deformation of matter. For hydrogels, rheological measurements are essential for quantifying their mechanical properties, such as stiffness and viscosity, and for monitoring the kinetics of the gelation process. acs.org These assessments are typically performed using a rheometer, where the sample is placed between two plates, and a controlled stress or strain is applied. The material's response is then measured to determine its viscoelastic properties. Key parameters include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

The formation of a this compound hydrogel can be monitored with time-sweep rheology, where G' and G'' are measured as a function of time. A distinct crossover point, where G' becomes greater than G'', signifies the sol-gel transition—the point at which the solution begins to behave more like a solid. researchgate.net Frequency sweep experiments, performed on the mature gel, provide information about the stability and structure of the network; a G' that is largely independent of frequency and significantly higher than G'' is characteristic of a well-formed, elastic gel. mdpi.com These mechanical properties are critical as they dictate the suitability of the hydrogel for various applications.

Table 3: Representative Rheological Data for an Fmoc-Amino Acid Hydrogel System Data is illustrative of typical values found for Fmoc-based hydrogels, indicating the formation of a viscoelastic solid.

| Rheological Parameter | Typical Value | Interpretation |

|---|---|---|

| Storage Modulus (G') | 10² - 10⁴ Pa | Measures the stiffness and solid-like character of the gel. |

| Loss Modulus (G'') | 10¹ - 10³ Pa | Measures the viscous, liquid-like character of the gel. |

| G' / G'' Ratio (tan δ)⁻¹ | > 10 | A high ratio confirms the formation of a stable, elastic gel network. |

| Gelation Time | Minutes to Hours | The time required to form a self-supporting network. |

Dynamic Light Scattering (DLS) for Particle Size and Sol-Gel Transition

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or molecules diffusing in a liquid. The sample is illuminated by a laser beam, and the scattered light intensity fluctuations are analyzed. These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. By analyzing the correlation of the intensity fluctuations over time, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius is calculated via the Stokes-Einstein equation.

In the study of this compound self-assembly, DLS can be used to monitor the initial stages of aggregation before the formation of a macroscopic gel. nih.gov It can detect the formation and growth of nanoscale aggregates in the solution phase, providing insight into the kinetics of the self-assembly process. As the molecules assemble into larger structures, the average particle size measured by DLS will increase. This technique can therefore be used to track the progression from individual molecules (sol state) to larger, networked aggregates that precede the macroscopic sol-gel transition. nih.gov This information is complementary to rheological data, offering a view of the aggregation process at the nanoscale.

X-ray Diffraction (XRD) for Structural Arrangement Analysis

X-ray Diffraction (XRD) is a primary tool for investigating the atomic and molecular structure of crystalline materials. The technique works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. The diffraction pattern is determined by the crystal lattice of the material, allowing for the determination of the arrangement of atoms or molecules within the crystal. For semi-crystalline or fibrous materials like hydrogels, XRD can provide valuable information on the molecular packing within the self-assembled nanostructures.

When applied to this compound hydrogels, fiber XRD is used to probe the underlying molecular arrangement within the nanofibers. acs.orgrsc.org The resulting diffraction patterns can reveal characteristic repeating distances, which correspond to specific molecular interactions. For Fmoc-derivatized systems, common signals relate to the π-π stacking distance between the aromatic fluorenyl groups and the hydrogen-bonding distance that often dictates a β-sheet-like arrangement of the molecules. rsc.orgsemanticscholar.org These measurements are crucial for developing a detailed model of how individual this compound molecules pack together to form the stable nanofibers that create the hydrogel network. Comparing fiber diffraction data to data from single-crystal structures of the gelator molecule can further elucidate the specific molecular packing in the gel state. manchester.ac.uk

Theoretical and Computational Investigations of Fmoc Doda Hcl Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Pathways

Molecular dynamics (MD) simulations are a powerful tool to visualize and understand the dynamic processes of molecular self-assembly. For a system like Fmoc-DODA HCl, MD simulations could track the spontaneous aggregation of individual molecules in an aqueous environment to form larger ordered structures.

Hypothetical Research Focus:

Aggregation Kinetics: Simulations could reveal the timescale and primary mechanisms of aggregation, identifying whether it is a nucleation-dependent process or a more gradual association.

Role of Solvent: The explicit interaction with water molecules would be crucial, highlighting how hydration and hydrophobic effects drive the dodecyl chains to cluster together, shielded from the aqueous phase.

Influence of the Fmoc Group: The simulations would illustrate the critical role of π-π stacking between the fluorenyl moieties of adjacent molecules, a known driving force for the self-assembly of many Fmoc-conjugated systems.

Effect of the Hydrochloride Salt: The presence of the charged amine and chloride counter-ion would be explicitly modeled to understand how electrostatic interactions and pH influence the assembly process and the stability of the resulting nanostructures.

A typical MD simulation study on a new Fmoc-amphiphile would involve the parameters outlined in the table below.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | OPLS-AA, CHARMM, AMBER | To define the potential energy and forces between atoms. |

| Water Model | TIP3P, SPC/E | To accurately simulate the aqueous environment. |

| System Size | 100-1000 this compound molecules | To be large enough to observe aggregation phenomena. |

| Simulation Time | 100s of nanoseconds to microseconds | To allow sufficient time for self-assembly to occur. |

| Temperature & Pressure | 300 K, 1 bar (NPT ensemble) | To mimic standard experimental conditions. |

Density Functional Theory (DFT) Calculations for Molecular Interactions and Energetics

While MD simulations show the broader picture of assembly, Density Functional Theory (DFT) calculations provide highly accurate insights into the electronic structure and energetics of molecular interactions at the quantum level. For this compound, DFT would be invaluable for quantifying the non-covalent forces that hold the supramolecular structure together.

Hypothetical Research Focus:

Interaction Energies: DFT can precisely calculate the binding energy of a this compound dimer, parsing the contributions from π-π stacking, van der Waals forces between the alkyl chains, and hydrogen bonding.

Charge Distribution: Analysis of the molecular electrostatic potential could predict the most likely sites for intermolecular interactions and how the positive charge on the protonated amine influences neighboring molecules.

Conformational Analysis: DFT can determine the most stable geometric arrangement (conformation) of the this compound molecule and how this conformation changes upon interaction with other molecules.

Computational Modeling of Supramolecular Architectures

Once initial aggregates are formed in MD simulations, further computational modeling can be used to build and refine models of the final, larger-scale supramolecular structures, such as nanofibers, nanotubes, or vesicles.

Hypothetical Research Focus:

Structural Refinement: These larger models can be computationally "relaxed" using energy minimization techniques to arrive at a stable, low-energy representation of the supramolecular architecture. This can then be compared with experimental data from techniques like Transmission Electron Microscopy (TEM) or Small-Angle X-ray Scattering (SAXS).

Prediction of Self-Assembly Propensities and Modulating Factors

A key goal of computational studies is to predict how changes in molecular structure or environment will affect self-assembly. This predictive power can guide the rational design of new materials.

Hypothetical Research Focus:

Effect of Alkyl Chain Length: By computationally comparing this compound with analogues having shorter or longer alkyl chains, it would be possible to predict how hydrophobicity modulates the critical aggregation concentration and the morphology of the resulting nanostructures.

Impact of pH: Simulations at different virtual pH levels (by altering the protonation state of the amine) would predict the pH-responsiveness of the system. It is expected that deprotonation at higher pH would disrupt the electrostatic interactions and potentially lead to disassembly.

Influence of Ionic Strength: The effect of adding salt to the system could be simulated to understand how charge screening impacts the stability and structure of the assemblies.

While no specific research findings on this compound can be presented, the established computational framework used for other Fmoc-amphiphiles provides a robust blueprint for future investigations into this promising, yet uncharacterized, molecule.

Future Research Directions and Outlook

Development of Novel Functional Conjugates and Hybrid Materials

Future research will likely focus on the chemical modification of the terminal amine group of Fmoc-DODA HCl to create novel functional conjugates. This free amine serves as a reactive handle for the covalent attachment of a diverse range of molecules, including therapeutic agents, targeting ligands, and imaging probes. Such functionalization would allow for the development of sophisticated drug delivery systems capable of targeted and controlled release.

Moreover, the incorporation of this compound into hybrid materials presents a significant area for exploration. The self-assembly of this compound can be used to template the organization of nanoparticles, such as quantum dots or metallic nanoparticles, leading to hybrid materials with unique optical, electronic, or catalytic properties. Another promising avenue is the creation of composite hydrogels by co-assembling this compound with other polymers or biomacromolecules. These hybrid systems could exhibit enhanced mechanical properties and tailored biological responses, making them suitable for a broader range of applications.

| Component | Potential Function | Resulting Material |

| Quantum Dots | Optical Imaging | Fluorescent Nanofibers |

| Graphene Oxide | Enhanced Conductivity | Conductive Hydrogel |

| Bioactive Peptides | Cell Signaling | Functionalized Scaffold |

Advanced Control over Self-Assembly Kinetics and Resulting Architectures

A deeper understanding and control over the self-assembly process of this compound are crucial for tailoring the properties of the resulting materials. The self-assembly of similar Fmoc-amphiphiles is known to be influenced by external triggers such as pH and temperature. nih.govrsc.orgsemanticscholar.org Future investigations should focus on precisely manipulating these parameters to control the kinetics of hydrogelation and the morphology of the resulting fibrillar network.

Techniques such as microfluidics could be employed to achieve spatial and temporal control over the self-assembly process, leading to the fabrication of complex, hierarchically organized structures. Furthermore, exploring the influence of co-solvents and additives on the self-assembly pathway could provide additional means to tune the architecture and, consequently, the mechanical and release properties of the hydrogels. The ability to predictably control the formation of different supramolecular structures, such as nanofibers, nanoribbons, or nanotubes, from the same this compound building block would significantly expand its utility.

| Parameter | Effect on Self-Assembly | Potential Outcome |

| pH | Triggers gelation | Control over gelation time |

| Temperature | Affects fibril morphology | Tunable mechanical strength |

| Co-solvents | Modifies intermolecular interactions | Formation of different nanostructures |

Exploration of Smart and Responsive Materials Based on this compound

The development of "smart" or "responsive" materials that can undergo a change in their properties in response to specific stimuli is a major goal in materials science. This compound-based hydrogels are inherently pH-responsive due to the protonation/deprotonation of the terminal amine group. nih.govrsc.org This property can be exploited to create materials that release an encapsulated payload in response to a local change in pH, a characteristic of some pathological environments like tumors.

Future research should aim to engineer this compound hydrogels that are responsive to other biologically relevant stimuli, such as enzymes or specific biomolecules. nih.govnih.govresearchgate.net For instance, by incorporating enzyme-cleavable peptide sequences into the this compound structure, hydrogels that degrade and release their cargo in the presence of specific enzymes could be developed. This would enable the creation of highly specific and targeted therapeutic delivery systems. The design of multi-stimuli-responsive materials, which can react to a combination of signals, represents an even more advanced and promising research direction.

Integration into Emerging Technologies and Multidisciplinary Research Platforms

The unique properties of this compound-based materials make them attractive candidates for integration into various emerging technologies. In the field of tissue engineering and regenerative medicine, these hydrogels can serve as three-dimensional scaffolds that mimic the native extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. bohrium.comd-nb.infomdpi.comfrontiersin.orgresearchgate.netnih.gov The ability to functionalize the hydrogel with bioactive signals could further enhance its performance in these applications.

Furthermore, the conductive properties that could be imparted to this compound hydrogels through the incorporation of conductive materials open up possibilities in the area of bioelectronics and biosensors. These materials could be used to create biocompatible electrodes or as matrices for the immobilization of enzymes or antibodies in biosensing platforms. The injectable nature of some Fmoc-amphiphile hydrogels also makes them suitable for minimally invasive delivery of therapeutics and for 3D bioprinting applications. researchgate.netbohrium.com The continued exploration of this compound in these multidisciplinary research areas is expected to yield innovative solutions for a range of biomedical and technological challenges.

| Emerging Technology | Application of this compound |

| Tissue Engineering | 3D cell culture scaffolds |

| Drug Delivery | Injectable, controlled-release systems |

| Biosensing | Biocompatible electrode materials |

| 3D Bioprinting | Bio-ink for tissue fabrication |

Q & A

Q. How to establish a robust impurity control strategy for this compound in regulatory-compliant research?

Q. What experimental controls are critical when studying this compound’s role in peptide hydrogel formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.